Linker Conformational Flexibility: 3-Oxopropyl vs. Direct Amide Linkage in Indole-2-Carboxamides
The target compound possesses a 3-oxopropyl linker (7 rotatable bonds) connecting the indole-2-carboxamide core to the 2,5-dimethoxyphenyl group, whereas the comparator N-(2,5-dimethoxyphenyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide employs a direct amide bond (5 rotatable bonds). This difference in rotatable bond count (7 vs. 5) translates to increased conformational sampling capacity for the target compound, which may enable it to access binding pockets that are sterically inaccessible to the more rigid direct amide analog . The 3-oxopropyl linker also introduces an additional hydrogen bond acceptor (the central carbonyl oxygen), increasing the total H-bond acceptor count to 5 compared to 4 for the direct amide comparator .
| Evidence Dimension | Rotatable bond count (conformational flexibility) |
|---|---|
| Target Compound Data | 7 rotatable bonds |
| Comparator Or Baseline | N-(2,5-dimethoxyphenyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide: 5 rotatable bonds |
| Quantified Difference | +2 rotatable bonds (40% increase in conformational degrees of freedom) |
| Conditions | Calculated from SMILES structures using PubChem and ChemDiv property data |
Why This Matters
Increased conformational flexibility allows the compound to sample a wider range of binding conformations, which is critical when screening against conformationally selective targets such as kinases.
